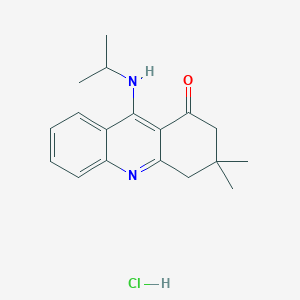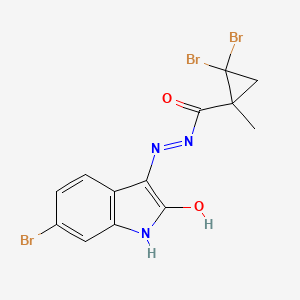
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as IDRA-21, is a potent nootropic drug that belongs to the class of ampakines. It is a synthetic compound that was first developed in the 1990s by researchers at the University of California, Irvine. IDRA-21 is known to enhance cognitive function and improve memory retention, making it a popular research topic in the field of neuroscience.
Mécanisme D'action
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively targeting and modulating AMPA receptors in the brain. AMPA receptors are responsible for the transmission of signals between neurons and are critical for learning and memory. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic connections between neurons. This, in turn, leads to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter that is critical for learning and memory. It has also been shown to increase the density of AMPA receptors in the brain, leading to improved synaptic plasticity and enhanced cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective modulator of AMPA receptors, making it an ideal tool for studying the role of these receptors in cognitive function. However, 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a relatively short half-life, which can make it difficult to use in certain experiments. It is also a synthetic compound, which can make it more difficult to study than naturally occurring compounds.
Orientations Futures
There are a number of potential future directions for research on 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the potential use of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators. Additionally, there is interest in studying the long-term effects of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride use and its potential for abuse.
Méthodes De Synthèse
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with isopropylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with hydrochloric acid to produce 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride.
Applications De Recherche Scientifique
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in enhancing cognitive function in healthy individuals. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve memory retention and increase learning ability in animal studies.
Propriétés
IUPAC Name |
3,3-dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-11(2)19-17-12-7-5-6-8-13(12)20-14-9-18(3,4)10-15(21)16(14)17;/h5-8,11H,9-10H2,1-4H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAPKYLYWMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B6045014.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045030.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6045043.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)
![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)